2,6-Dimethylbenzoic acid
Overview
Description
2,6-Dimethylbenzoic acid is a benzoic acid derivative . Its molecular formula is C9H10O2 and it has a molecular weight of 150.17 . It is used in the preparation of anti-inflammatory and antirheumatic agents . It is also a potential geothermal tracer .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylbenzoic acid consists of a benzene ring with two methyl groups (CH3) at the 2nd and 6th positions and a carboxylic acid group (COOH) at the 1st position .Physical And Chemical Properties Analysis
2,6-Dimethylbenzoic acid is a white to pale cream crystalline powder . It has a melting point of 114-116 °C . It’s worth noting that further processing of solid materials may result in the formation of combustible dusts .Scientific Research Applications
Synthesis of Lanthanide Complexes
2,6-Dimethylbenzoic acid has been used in the synthesis of dinuclear lanthanide complexes . These complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand . The complexes were characterized by Raman spectroscopy, infrared spectroscopy, single crystal X-ray diffraction, elemental analysis and thermogravimetric analysis .
Fluorescence Property
The lanthanide complexes synthesized using 2,6-dimethylbenzoic acid have shown interesting fluorescence properties . For instance, the europium and terbium complexes emitted strong red and green light, respectively .
Construction of Novel Complexes
The carboxyl group in 2,6-dimethylbenzoic acid has many binding sites, which not only meets the requirement of high coordination number of rare-earth ions but also can be coordinated by a variety of coordination modes . This makes it conducive to the construction of novel complexes .
Enhancement of Fluorescence and Biological Properties
The complexes with two ligands, one of which is 2,6-dimethylbenzoic acid, not only have more stable structures but also enhance their fluorescence and biological properties .
Thermochemistry Research
2,6-Dimethylbenzoic acid has been studied for its gas phase thermochemistry data . This includes its heat of formation and reaction thermochemistry data .
Crystal Structure Analysis
The crystal structure of 2,6-dimethylbenzoic acid has been studied using three-dimensional X-ray methods .
Safety And Hazards
properties
IUPAC Name |
2,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBHQDKBSKYGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212551 | |
Record name | 2,6-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzoic acid | |
CAS RN |
632-46-2 | |
Record name | 2,6-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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